molecular formula C17H22N6S B12242639 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine

1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine

Cat. No.: B12242639
M. Wt: 342.5 g/mol
InChI Key: CPWKZVSWMIRSLX-UHFFFAOYSA-N
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Description

1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is known for its significant biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The thiadiazole and piperidine moieties are then introduced through subsequent reactions, often involving nucleophilic substitution or condensation reactions. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular function and ultimately producing its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine include other pyrazolo[1,5-a]pyrimidine derivatives and thiadiazole-containing compounds. These compounds share structural similarities but may differ in their specific biological activities and therapeutic applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N6S

Molecular Weight

342.5 g/mol

IUPAC Name

2-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-5-ethyl-1,3,4-thiadiazole

InChI

InChI=1S/C17H22N6S/c1-4-15-19-20-17(24-15)13-5-7-22(8-6-13)16-10-11(2)18-14-9-12(3)21-23(14)16/h9-10,13H,4-8H2,1-3H3

InChI Key

CPWKZVSWMIRSLX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C3=CC(=NC4=CC(=NN43)C)C

Origin of Product

United States

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